2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid
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Overview
Description
2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid is an organic compound that features a brominated benzene ring, a sulfonylamino group, and a hydroxy-propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid typically involves the following steps:
Bromination of Benzene: Benzene is brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide to form bromobenzene.
Sulfonylation: Bromobenzene is then reacted with chlorosulfonic acid to introduce the sulfonyl group, forming 4-bromo-benzenesulfonyl chloride.
Amination: The sulfonyl chloride is then reacted with an appropriate amine to form the sulfonylamino derivative.
Hydroxylation and Propionic Acid Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify the sulfonyl group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as chlorine or nitronium ions in the presence of catalysts like iron(III) chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted derivatives depending on the electrophile or nucleophile used.
Oxidation Products: Carbonyl derivatives.
Reduction Products: Reduced sulfonyl derivatives.
Scientific Research Applications
2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, the sulfonylamino group can form hydrogen bonds, and the hydroxy group can engage in various interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-benzenesulfonyl chloride: Similar structure but lacks the hydroxy-propionic acid moiety.
Bromobenzene: Contains the brominated benzene ring but lacks the sulfonylamino and hydroxy-propionic acid groups.
Benzenesulfonamide: Contains the sulfonylamino group but lacks the bromine and hydroxy-propionic acid groups.
Uniqueness
2-(4-Bromo-benzenesulfonylamino)-3-hydroxy-propionic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromine atom, sulfonylamino group, and hydroxy-propionic acid moiety allows for diverse interactions and reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-3-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO5S/c10-6-1-3-7(4-2-6)17(15,16)11-8(5-12)9(13)14/h1-4,8,11-12H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIKCDQUKAIUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(CO)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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